Cas no 102390-35-2 ((1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid)

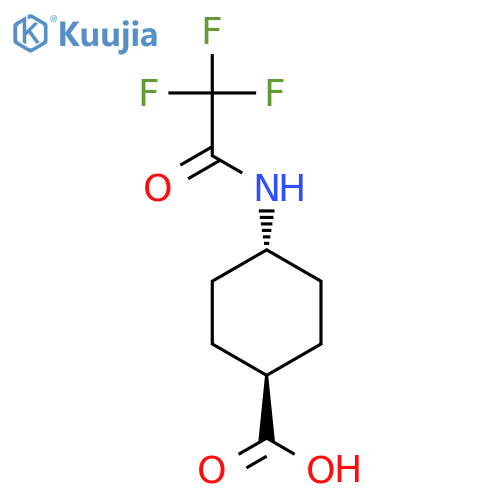

102390-35-2 structure

商品名:(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXANECARBOXYLIC ACID, 4-[(TRIFLUOROACETYL)AMINO]-, TRANS-

- (1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid

- 102390-35-2

- 127946-29-6

- EN300-3213525

- 4-(trifluoroacetamido)cyclohexane-1-carboxylic acid

- 1179796-70-3

- AKOS010227127

- (1s,4s)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid

- EN300-3074126

- EN300-5589226

-

- インチ: InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)

- InChIKey: GBQPSMFKYVJSJY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 239.07692773Da

- どういたいしつりょう: 239.07692773Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3213525-5g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 5g |

$1572.0 | 2023-09-04 | ||

| Enamine | EN300-3213525-10.0g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-3213525-0.1g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-3213525-0.5g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-3213525-10g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 10g |

$2331.0 | 2023-09-04 | ||

| Enamine | EN300-3213525-1.0g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-3213525-0.05g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-3213525-2.5g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-3213525-5.0g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-3213525-0.25g |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid |

102390-35-2 | 95.0% | 0.25g |

$498.0 | 2025-03-19 |

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

102390-35-2 ((1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid) 関連製品

- 78781-84-7((S)-Acetylamino-cyclohexyl-aceticacid)

- 99-15-0(Acetylleucine)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 10009-20-8((2S)-2-amino-6-(trifluoroacetamido)hexanoic acid)

- 57-08-9(6-Acetamidohexanoic acid)

- 25503-90-6(1-Acetylpiperidine-4-carboxylic acid)

- 84996-93-0(5-Hydroxypentanoic acidcyclohexylamide)

- 19764-30-8(N-Acetyl-R-leucine)

- 103300-89-6((2S)-1-[(2S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoyl]pyrrolidine-2-carboxylic acid)

- 103335-55-3(3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬